molecular formula C12H14O2 B1622332 Methyl 3-methyl-2-phenylbut-2-enoate CAS No. 33131-36-1

Methyl 3-methyl-2-phenylbut-2-enoate

Cat. No. B1622332
CAS RN: 33131-36-1
M. Wt: 190.24 g/mol
InChI Key: YUOZTXHDHOQARN-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-2-phenylbut-2-enoate” is an organic compound . Its molecular formula is C12H14O2 .


Physical And Chemical Properties Analysis

“Methyl 3-methyl-2-phenylbut-2-enoate” has a molecular weight of 190.242 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the search results.

Scientific Research Applications

  • Homogeneous Hydrogenation : Methyl trans- or cis-3-phenylbut-2-enoate undergoes homogeneous hydrogenation at a rhodium complex in the presence of optically active amides. This process yields methyl 3-phenylbutanoate with significant optical activity, depending on the amide used (Abley & Mcquillin, 1971).

  • Impurity Profiling : A study explored impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate (MAPA), which includes methyl 3-methyl-2-phenylbut-2-enoate as an impurity. This research is significant for forensic analysis (Langone et al., 2022).

  • Allylic Halogenation : Methyl 3-methyl-but-2-enoate reacts with N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin, and t-butyl hypochlorite in the presence of a radical initiator to form a mixture of methyl cis- and trans-4-halogeno-3-methylbut-2-enoate (Ahmad, Gedye, & Nechvatal, 1968).

  • One-Flask Synthesis : Research on one-flask synthesis of methyl arylvinyldiazoacetates, including (E)-Methyl 2-azo-4-phenylbut-3-enoate, demonstrates its application in enantioselective C-H functionalization (Manning & Davies, 2007).

  • Stereoselective Synthesis : The stereoselective synthesis of (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbut-3-enoates has been investigated, demonstrating the versatility of this compound in creating various chemical structures (Weiyu et al., 1991).

  • Synthesis and Catalytic Study : Polymeric metal complexes derived from divalent transition metal ions with 2,4‐dihydroxy benzophenone and 2,4‐dihydroxy acetophenone, involving methyl 3-methylbut-2-enoate, have been synthesized and characterized for catalytic activities (Ingole, Bajaj, & Singh, 2013).

  • Biotransformation and Reductase Activity : Pleurotus ostreatus showed enoate reductase activity towards (E)-4-Phenylbut-3-ene-2-one and its derivatives, indicating potential in biocatalytic processes (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).

properties

IUPAC Name

methyl 3-methyl-2-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZTXHDHOQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381660
Record name methyl 3-methyl-2-phenylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33131-36-1
Record name methyl 3-methyl-2-phenylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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